(NZ)-N-[(2-methoxy-6-pyrrolidin-1-ylpyridin-3-yl)methylidene]hydroxylamine
Description
The compound (NZ)-N-[(2-methoxy-6-pyrrolidin-1-ylpyridin-3-yl)methylidene]hydroxylamine is a hydroxylamine derivative featuring a pyridine core substituted with methoxy (-OCH₃) and pyrrolidinyl (C₄H₈N) groups at the 2- and 6-positions, respectively. The (NZ) designation specifies the stereochemistry of the imine (C=N) bond, which influences molecular geometry and intermolecular interactions.
Properties
Molecular Formula |
C11H15N3O2 |
|---|---|
Molecular Weight |
221.26 g/mol |
IUPAC Name |
(NZ)-N-[(2-methoxy-6-pyrrolidin-1-ylpyridin-3-yl)methylidene]hydroxylamine |
InChI |
InChI=1S/C11H15N3O2/c1-16-11-9(8-12-15)4-5-10(13-11)14-6-2-3-7-14/h4-5,8,15H,2-3,6-7H2,1H3/b12-8- |
InChI Key |
YOFHZOABMZTSGZ-WQLSENKSSA-N |
Isomeric SMILES |
COC1=C(C=CC(=N1)N2CCCC2)/C=N\O |
Canonical SMILES |
COC1=C(C=CC(=N1)N2CCCC2)C=NO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (NZ)-N-[(2-methoxy-6-pyrrolidin-1-ylpyridin-3-yl)methylidene]hydroxylamine typically involves multi-step organic reactions. The initial steps often include the formation of the pyridine ring, followed by the introduction of the methoxy group and the pyrrolidine ring. The final step involves the formation of the hydroxylamine group through a condensation reaction with appropriate reagents under controlled conditions.
Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxylamine group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the hydroxylamine group to an amine group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products:
Oxidation: Nitroso or nitro derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules for various applications.
Biology: In biological research, it may be used as a probe to study enzyme mechanisms or as a precursor for the synthesis of biologically active molecules.
Industry: In the industrial sector, the compound can be used in the synthesis of specialty chemicals, agrochemicals, and materials science.
Mechanism of Action
The mechanism of action of (NZ)-N-[(2-methoxy-6-pyrrolidin-1-ylpyridin-3-yl)methylidene]hydroxylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets through binding interactions. The pathways involved can include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Structural Analogues and Key Features
The following table summarizes structural and inferred properties of the target compound and its analogues:
Analysis of Structural Differences and Implications
Core Heterocycle :
- The target compound employs a pyridine ring, which offers a planar, electron-deficient aromatic system conducive to hydrogen bonding and metal coordination.
- In contrast, the pyrazole-based analogue () has a five-membered ring with two adjacent nitrogen atoms, enhancing hydrogen-bonding capacity .
- The imidazopyridine derivative () incorporates a fused bicyclic system, likely improving π-π stacking interactions in biological targets .
The pyrrolidinyl substituent (target) provides a bulky, flexible group that may sterically hinder interactions but improve solubility through secondary amine protonation.
Stereochemistry and Conformation :
- The (NZ)-imine configuration in the target compound and ’s analogue may lead to distinct spatial arrangements compared to the (E)-imine in the pyrazole derivative. For example, the (E)-configuration in results in dihedral angles of 42.69–54.49° between the pyrazole and substituent rings, influencing crystal packing .
Physicochemical and Functional Comparisons
- Solubility : The target compound’s pyrrolidinyl and methoxy groups likely enhance water solubility relative to the trifluoropropoxy-containing analogue (), which is more lipophilic.
- Stability: Imine tautomerism in hydroxylamine derivatives can affect stability.
- The target’s substituents may modulate target affinity or selectivity.
Biological Activity
(NZ)-N-[(2-methoxy-6-pyrrolidin-1-ylpyridin-3-yl)methylidene]hydroxylamine is a compound of interest due to its potential biological activities, particularly in the realms of medicinal chemistry and pharmacology. This article reviews its biological activity, synthesizing findings from various studies and sources.
Chemical Structure
The compound features a hydroxylamine functional group attached to a pyridine derivative, which is known to influence its biological interactions. The presence of methoxy and pyrrolidine groups may enhance its lipophilicity and biological activity.
Biological Activity Overview
Research has indicated that compounds with similar structures exhibit various biological activities, including:
- Antiproliferative Effects : Some derivatives have shown significant antiproliferative activity against cancer cell lines, particularly breast cancer (MCF-7) and colon cancer (HCT116) cells.
- Antioxidant Properties : The ability to scavenge free radicals has been noted, suggesting potential protective effects against oxidative stress.
- Enzyme Inhibition : Certain derivatives may inhibit specific enzymes, contributing to their therapeutic potential.
Antiproliferative Activity
A study highlighted the antiproliferative effects of related compounds, showing that modifications in the methoxy and hydroxyl groups significantly impacted activity. For instance, compounds with an IC50 value of less than 5 µM against MCF-7 cells were considered promising candidates for further development .
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| 10 | 3.1 | MCF-7 |
| 11 | 1.2 | HCT116 |
| 12 | 4.8 | MCF-7 |
Antioxidant Activity
The antioxidant capacity was assessed using various spectroscopic methods. Compounds demonstrated improved antioxidative activity compared to standard antioxidants like BHT (butylated hydroxytoluene). This suggests that these compounds may prevent oxidative damage in biological systems .
The proposed mechanisms for the biological activity of this compound include:
- Free Radical Scavenging : The hydroxylamine group may act as a nucleophile, reacting with reactive oxygen species (ROS).
- Enzyme Modulation : Similar compounds have been shown to inhibit enzymes involved in cancer progression.
- Cell Cycle Arrest : Some studies suggest that these compounds can induce cell cycle arrest in cancer cells, leading to apoptosis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
